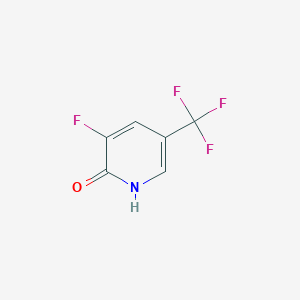

3-Fluoro-5-(trifluoromethyl)pyridin-2-ol

CAS No.: 1040683-15-5

Cat. No.: VC2270044

Molecular Formula: C6H3F4NO

Molecular Weight: 181.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040683-15-5 |

|---|---|

| Molecular Formula | C6H3F4NO |

| Molecular Weight | 181.09 g/mol |

| IUPAC Name | 3-fluoro-5-(trifluoromethyl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C6H3F4NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2H,(H,11,12) |

| Standard InChI Key | OCURQJAHXGYNOF-UHFFFAOYSA-N |

| SMILES | C1=C(C(=O)NC=C1C(F)(F)F)F |

| Canonical SMILES | C1=C(C(=O)NC=C1C(F)(F)F)F |

Introduction

Chemical Structure and Properties

3-Fluoro-5-(trifluoromethyl)pyridin-2-ol is a synthetic organic compound with distinct structural features that contribute to its chemical behavior and potential applications. The compound consists of a pyridine ring with three key substituents: a hydroxyl group at the 2-position, a fluoro group at the 3-position, and a trifluoromethyl group at the 5-position. This arrangement of functional groups is particularly significant as it creates a molecule with unique electronic properties and reactivity patterns.

Electronic and Structural Features

The presence of fluorine atoms, particularly within the trifluoromethyl group, significantly influences the electronic properties of the molecule. Fluorine is the most electronegative element, and its incorporation into organic structures typically results in enhanced metabolic stability and lipophilicity. The trifluoromethyl group (CF₃) is particularly notable for its strong electron-withdrawing properties, which can dramatically affect the reactivity of the pyridine ring.

The hydroxyl group at the 2-position can participate in hydrogen bonding, which affects the compound's solubility characteristics and potential interactions with biological targets. The combination of these functional groups creates a molecule with a unique electronic distribution that distinguishes it from non-fluorinated analogs.

Industrial and Chemical Applications

3-Fluoro-5-(trifluoromethyl)pyridin-2-ol has potential applications in various industrial and chemical contexts, primarily as a synthetic intermediate or building block for more complex molecules. The compound is commercially available for research purposes, indicating its utility in chemical synthesis and development processes.

Packaging and Supply

The compound is sold in industrial quantities, often packaged in cardboard drums or amber glass bottles, which suggests its use as an intermediate in chemical synthesis processes. This packaging approach indicates considerations for stability and safety during storage and handling, which are important factors for industrial chemicals.

Research Applications

As a research chemical, 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol is likely utilized in various applications, including:

-

Structure-activity relationship (SAR) studies in drug discovery

-

Development of novel synthetic methodologies

-

Preparation of chemical libraries for screening purposes

-

Investigation of fluorine-containing materials with specialized properties

The presence of both the fluoro and trifluoromethyl groups makes this compound particularly interesting for researchers exploring the effects of fluorination on molecular properties and biological activity.

Structural Analogs and Comparative Analysis

Understanding 3-Fluoro-5-(trifluoromethyl)pyridin-2-ol in the context of related compounds can provide additional insights into its properties and potential applications. Several structural analogs have been studied more extensively, offering comparative information that may be relevant.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume